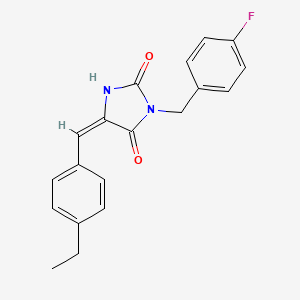![molecular formula C19H16N2O2S B11600986 (5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11600986.png)
(5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one is a complex organic compound with a unique structure that includes a thiazole ring, a hydroxyphenyl group, and a phenylprop-2-en-1-ylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one typically involves multiple steps, including the formation of the thiazole ring and the subsequent functionalization of the molecule. Common synthetic routes may involve the use of starting materials such as 4-hydroxybenzaldehyde, methylamine, and 3-phenylprop-2-en-1-al. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinone derivatives, while reduction can produce amines and alcohols.
Scientific Research Applications
(5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one: This compound is unique due to its specific structural features and functional groups.
Other Thiazole Derivatives: Compounds with similar thiazole rings but different substituents may exhibit different chemical and biological properties.
Phenylprop-2-en-1-ylidene Derivatives: Compounds with similar phenylprop-2-en-1-ylidene moieties but different core structures may also have distinct properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features, which contribute to its specific chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H16N2O2S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(5Z)-2-(4-hydroxy-N-methylanilino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H16N2O2S/c1-21(15-10-12-16(22)13-11-15)19-20-18(23)17(24-19)9-5-8-14-6-3-2-4-7-14/h2-13,22H,1H3/b8-5+,17-9- |
InChI Key |
KFESTKZPAVEVHA-WIXUPIFPSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)/C(=C/C=C/C3=CC=CC=C3)/S2 |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC=CC3=CC=CC=C3)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(6-methyl-4-oxo-4H-chromen-3-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11600906.png)
![3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11600908.png)
![4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one](/img/structure/B11600909.png)
![ethyl 4-(5-{(Z)-[2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11600913.png)
![isopropyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11600915.png)
![(5E)-3-(3-chlorophenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B11600924.png)
![Methyl 3-[(5-{[4-(ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate](/img/structure/B11600929.png)
![(2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11600932.png)
![Diethyl 2,6-diamino-4-(3,4-dimethylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11600947.png)
![ethyl 7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11600952.png)
![2-{[(4-Phenyl-1,3-thiazol-2-YL)carbamoyl]formamido}ethyl furan-2-carboxylate](/img/structure/B11600954.png)
![4,4'-(Benzene-1,4-diyldiprop-1-yne-1,3-diyl)bis[4-(prop-2-en-1-yl)morpholin-4-ium]](/img/structure/B11600957.png)
![(5Z)-1-(3-fluorophenyl)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11600961.png)

